3-(Piperidin-4-ylmethoxy)pyridine is a chemical compound that has garnered attention in medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. Specifically, 3-(Piperidin-4-ylmethoxy)pyridine has been identified as a potent inhibitor of lysine-specific demethylase 1, an enzyme implicated in various cancers and epigenetic regulation.
The synthesis and biological evaluation of 3-(Piperidin-4-ylmethoxy)pyridine have been documented in several studies, highlighting its structure-activity relationships and mechanisms of action. Notably, research published in the Journal of Medicinal Chemistry and other scientific journals details its design, synthesis, and efficacy against specific cancer targets .
3-(Piperidin-4-ylmethoxy)pyridine is classified as an organic compound with both piperidine and pyridine functional groups. It is categorized under heterocyclic compounds due to the presence of nitrogen atoms in its ring structures.
The synthesis of 3-(Piperidin-4-ylmethoxy)pyridine typically involves several synthetic strategies, including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice (commonly dichloromethane), and the use of protecting groups to ensure high yields and purity of the final product. For example, tert-butyldicarbonate is frequently used as a protecting group for amines during the synthesis process .
The molecular structure of 3-(Piperidin-4-ylmethoxy)pyridine consists of a pyridine ring substituted with a methoxy group linked to a piperidine moiety at the 3-position. The chemical formula is C_{12}H_{16}N_{2}O, indicating the presence of two nitrogen atoms and one oxygen atom in its structure.
The compound's molecular weight is approximately 204.27 g/mol. Its structural features include:
3-(Piperidin-4-ylmethoxy)pyridine can participate in various chemical reactions due to its functional groups:
In enzyme kinetics studies, this compound has shown competitive inhibition against lysine-specific demethylase 1, suggesting that it binds to the active site or near it, thereby preventing substrate access .
The mechanism of action for 3-(Piperidin-4-ylmethoxy)pyridine primarily involves its role as an inhibitor of lysine-specific demethylase 1. By inhibiting this enzyme, the compound leads to increased levels of methylation at histone H3 lysine 4, which plays a crucial role in gene expression regulation.
Studies indicate that this compound exhibits Ki values as low as 29 nM against lysine-specific demethylase 1, demonstrating potent inhibitory activity. Additionally, it shows selectivity over related enzymes such as monoamine oxidases A and B .
3-(Piperidin-4-ylmethoxy)pyridine is typically characterized by:
The compound is stable under standard laboratory conditions but may undergo hydrolysis or oxidation if not stored properly. Its melting point and boiling point data are not extensively documented but are essential for practical applications in drug formulation.
3-(Piperidin-4-ylmethoxy)pyridine has significant applications in medicinal chemistry:
3-(Piperidin-4-ylmethoxy)pyridine derivatives function as potent, reversible inhibitors of LSD1 by competitively displacing dimethylated histone H3 lysine 4 (H3K4me2) substrates. Enzyme kinetic studies demonstrate that these compounds exhibit low-nanomolar inhibition constants (Ki), with optimized derivatives such as compound 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile achieving a Ki of 29 nM. This competitive inhibition follows Michaelis-Menten kinetics, where increasing inhibitor concentrations elevate the apparent Km for H3K4me2 peptides without affecting Vmax, confirming direct competition at the substrate-binding pocket [1] [3]. The scaffold’s high selectivity (>160-fold) over homologous monoamine oxidases (MAO-A/B) minimizes off-target effects [1].
Table 1: Inhibition Parameters of Key 3-(Piperidin-4-ylmethoxy)pyridine Derivatives
Compound ID | Ki vs. LSD1 (nM) | Cellular EC50 (nM) | MAO-B Selectivity Index | |
---|---|---|---|---|
Base scaffold (e.g., 4) | 47,800 | >10,000 | >209 | |
Optimized derivative (e.g., 5) | 2,300 | 850 | >435 | |
4-CN derivative | 29 | 280 | >160 | [1] [7] |
X-ray crystallography (PDB ID: 5YJB) at 2.96 Å resolution reveals critical interactions between 3-(piperidin-4-ylmethoxy)pyridine inhibitors and the LSD1 catalytic domain:
Table 2: Key Binding Interactions of 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile in LSD1
Structural Element | Interacting Residues | Interaction Type | Distance (Å) | |
---|---|---|---|---|
Piperidine ring | Asp555, Asn540 | Hydrogen bonding | 3.3 | |
Cyano group | Lys661 | Hydrogen bonding | 3.9 | |
4-Methylphenyl group | Val333, Phe538, Trp695 | Hydrophobic packing | 3.3–3.9 | |
Pyridine ring | FAD isoalloxazine | Electrostatic/π-stacking | 6.0 | [2] [6] |
Inhibition of LSD1 by 3-(piperidin-4-ylmethoxy)pyridine compounds induces dose-dependent accumulation of H3K4me2 in cancer cells, reversing aberrant epigenetic silencing. In leukemia models (e.g., MLL-rearranged AML), these inhibitors elevate global H3K4me2 by >2-fold at 500 nM concentrations, reactivating tumor suppressor genes. They also suppress proliferation in leukemia (EC50: 280–850 nM) and solid tumors (e.g., lung adenocarcinoma, neuroblastoma; EC50: 280–1,200 nM), while sparing normal cells [1] [4] [7]. The antitumor mechanism involves cell cycle arrest and reduced replication machinery expression, evidenced by downregulation of DNA polymerase and minichromosome maintenance complexes [4] [8].
Table 3: Antiproliferative Effects in Cancer Models
Cancer Type | Cell Line/Model | EC50 (nM) | H3K4me2 Increase (Fold) | |
---|---|---|---|---|
Acute Myeloid Leukemia | MOLM-13 | 280 | 2.4 | |
Small Cell Lung Cancer | NCI-H526 | 320 | 2.1 | |
Neuroblastoma | SK-N-BE(2)C | 1,200 | 1.8 | |
Normal cells | PBMCs | >10,000 | <1.2 | [1] [4] |
LSD1 inhibition disrupts its partnership with the MLL (mixed-lineage leukemia) transcription complex, which regulates hematopoietic differentiation. 3-(Piperidin-4-ylmethoxy)pyridine inhibitors block LSD1-mediated demethylation of MLL-targeted promoters, increasing H3K4me2 occupancy at genes like HOXA9 and MEIS1. This rebalances the MLL-LSD1 axis, inducing differentiation in leukemia stem cells [1] [4]. In solid tumors, LSD1 inhibition attenuates epidermal growth factor receptor (EGFR) signaling by modulating MLL-dependent transcription of oncogenic networks, independent of driver mutations [4] [8].